1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid 1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392671
InChI: InChI=1S/C6H10O3/c1-4-2-6(4,3-7)5(8)9/h4,7H,2-3H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20392671

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid -

Specification

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c1-4-2-6(4,3-7)5(8)9/h4,7H,2-3H2,1H3,(H,8,9)
Standard InChI Key XGXOMGANRUKXPT-UHFFFAOYSA-N
Canonical SMILES CC1CC1(CO)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound features a strained cyclopropane ring (C3H4) with three substituents:

  • A hydroxymethyl group (-CH2OH) at position 1

  • A methyl group (-CH3) at position 2

  • A carboxylic acid group (-COOH) at position 1

This arrangement creates significant steric strain due to the juxtaposition of bulky substituents on adjacent carbons. The IUPAC name, 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid, reflects this substitution pattern .

Key Physicochemical Parameters

PropertyValue
Molecular formulaC7_7H10_{10}O3_3
Molecular weight158.16 g/mol
LogP (partition coefficient)0.31
Polar surface area78 Ų
Hydrogen bond donors3
Hydrogen bond acceptors4

The low LogP value indicates moderate hydrophilicity, while the high polar surface area suggests strong potential for intermolecular interactions .

Synthetic Methodologies

Nitrite-Mediated Cyclopropanation

A patent (CN110862311A) details a scalable synthesis route using:

  • Precursor: 1-amino cyclopropyl methyl formate

  • Reagents:

    • Sulfuric acid (H2_2SO4_4)

    • Sodium nitrite (NaNO2_2)

  • Conditions:

    • Step 1: Reaction at 0–5°C for 1 hour

    • Step 2: Reflux in H2_2SO4_4 at 100°C

This method achieves a 74.8% yield in the intermediate step, with final deprotection yielding the target compound .

Alternative Approaches

Comparative analysis of cyclopropane derivatives reveals:

  • Ester precursors: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo hydrolysis to yield the carboxylic acid .

  • Flow chemistry: Continuous processes improve scalability for industrial production .

Structural Analogues and Comparative Analysis

Compound NameKey DifferencesMolecular Weight (g/mol)
Dimethyl cyclopropane-1,2-dicarboxylateLacks hydroxymethyl group158.16
2-Methylcyclopropane-1-carboxylic acidMissing hydroxymethyl substituent128.17

The hydroxymethyl group enhances polarity and hydrogen-bonding capacity compared to simpler analogues .

ParameterSpecification
Temperature2–8°C
Humidity<40% RH
Light sensitivityAmber glass vials

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